(Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Description

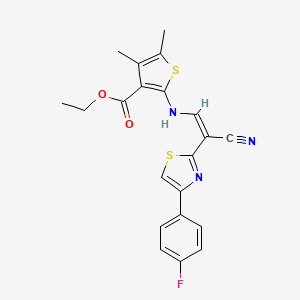

The compound “(Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate” is a structurally complex heterocyclic molecule featuring:

- A thiophene-3-carboxylate core substituted with methyl groups at positions 4 and 5.

- A vinylamino linker conjugated to a cyano group and a 4-(4-fluorophenyl)thiazole moiety.

This compound belongs to a class of small molecules often explored for agrochemical or pharmaceutical applications due to their modular architecture, enabling fine-tuning of electronic and steric properties.

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2S2/c1-4-27-21(26)18-12(2)13(3)29-20(18)24-10-15(9-23)19-25-17(11-28-19)14-5-7-16(22)8-6-14/h5-8,10-11,24H,4H2,1-3H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIMNXYFUSFIEF-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound featuring multiple functional groups, including a cyano group, thiazole, and thiophene moieties. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The compound's unique structure comprises:

- Thiazole Ring : Known for its antimicrobial and anticancer properties.

- Thiophene Ring : Associated with anti-inflammatory and antioxidant activities.

- Cyano Group : Contributes to cytotoxicity against cancer cells.

These features may synergistically enhance the compound's biological activity compared to other similar compounds.

| Functional Group | Biological Activity |

|---|---|

| Thiazole | Antimicrobial, anticancer |

| Thiophene | Anti-inflammatory, antioxidant |

| Cyano | Cytotoxicity against cancer cells |

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures often exhibit significant antimicrobial activity. For instance, thiazole derivatives have been shown to effectively inhibit both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated that various thiazole compounds possess minimum inhibitory concentrations (MICs) that suggest their potential as antibiotic agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated through cytotoxicity assays against several cancer cell lines:

- HepG-2 (Liver Carcinoma)

- HCT-116 (Colorectal Carcinoma)

- MDA-MB-231 (Breast Carcinoma)

Results indicate that the compound exhibits cytotoxic effects in a concentration-dependent manner. Notably, some derivatives showed IC50 values comparable to or better than the reference drug cisplatin .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of thiazole derivatives. These compounds have demonstrated efficacy in reducing inflammation in animal models by inhibiting carrageenan-induced edema .

Study 1: Synthesis and Biological Evaluation

In a study evaluating various thiazole derivatives, several compounds were synthesized and tested for their biological activities. The most potent derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of standard antibiotics .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxicity of synthesized thiazole compounds against cancer cell lines. The study revealed that specific derivatives had IC50 values indicating strong potential for further development as anticancer agents .

Study 3: In Vivo Studies

Although in vitro results are promising, further in vivo studies are necessary to confirm the therapeutic potential of this compound. These studies will help elucidate the compound's pharmacokinetics and pharmacodynamics in living organisms .

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including compounds similar to (Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate, have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that thiazole-containing compounds exhibit effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Antitumor Activity

Research indicates that thiazole derivatives possess promising antitumor properties. Compounds related to this compound have been evaluated against cancer cell lines, showing significant cytotoxic effects. For example, certain thiazole-based compounds were found to inhibit the growth of hepatocellular carcinoma cells with IC50 values in the micromolar range .

Antibacterial Activity Study

In a comparative study of various thiazole derivatives, those structurally similar to this compound showed moderate to high antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 31.25 μg/mL to 125 μg/mL depending on the specific derivative tested .

Anticancer Research

A study evaluating the anticancer potential of thiazole derivatives revealed that certain compounds exhibited significant cytotoxicity against a panel of human cancer cell lines, including breast and liver cancer cells. The compounds were tested using standard assays to determine their IC50 values, which indicated their potency compared to established chemotherapeutic agents .

Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Antibacterial Activity | Effective against various bacterial strains | MIC values ranging from 31.25 μg/mL |

| Antifungal Activity | Inhibition of fungal growth in vitro | Moderate activity against Candida species |

| Antitumor Activity | Significant cytotoxic effects on cancer cell lines | IC50 values in micromolar range |

| Synthesis Techniques | Multi-step synthesis involving Knoevenagel condensation and amination | Effective formation of target compounds |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The closest structural analogue identified is (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate (CAS 578698-31-4, ). Below is a detailed comparison:

| Property | Target Compound | Analog (CAS 578698-31-4) |

|---|---|---|

| Substituent on Thiazole | 4-(4-fluorophenyl) | 4-(2,4-dimethylphenyl) |

| Molecular Formula | C21H18FN3O2S2 | C23H23N3O2S2 |

| Molecular Weight | ~427.5 g/mol | 437.6 g/mol |

| Key Functional Groups | Fluorine (electron-withdrawing), cyano, ethyl ester | Methyl (electron-donating), cyano, ethyl ester |

| Purity | Not specified | 98% |

Analysis of Substituent Effects

This contrasts with the 2,4-dimethylphenyl substituent in the analog, where methyl groups donate electrons, increasing lipophilicity and steric bulk . Fluorine’s electronegativity may improve metabolic stability by blocking oxidation sites, a common strategy in drug design. Methyl groups, conversely, could enhance membrane permeability but may also introduce metabolic liabilities.

Physicochemical Implications :

- The target compound’s lower molecular weight (~427.5 vs. 437.6 g/mol) and reduced hydrophobicity (due to fluorine) may favor aqueous solubility compared to the analog. However, the analog’s methyl groups could improve lipid bilayer penetration.

Biological Relevance: Fluorinated aromatic systems are prevalent in pharmaceuticals (e.g., fluoroquinolones) due to enhanced target affinity and pharmacokinetic profiles. The analog’s dimethylphenyl group resembles substituents in agrochemicals like propiconazole (), where bulkier groups optimize binding to fungal cytochrome P450 enzymes.

Broader Context of Structural Analogues

- Pesticide Derivatives : highlights triazole-based compounds (e.g., etaconazole, propiconazole) with dichlorophenyl substituents. While distinct in core structure, these examples underscore the importance of aryl group modifications in bioactivity .

Q & A

Q. What is the optimized synthetic route for (Z)-ethyl 2-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate?

- Methodology : The compound can be synthesized via Knoevenagel condensation between ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and 4-(4-fluorophenyl)thiazole-2-carbaldehyde. Key steps:

- React precursors in toluene with catalytic piperidine (0.35 mL) and acetic acid (1.3 mL) under reflux for 5–6 hours.

- Monitor reaction progress via thin-layer chromatography (TLC) .

- Purify the product by recrystallization using ethanol or methanol, yielding 72–94% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Key Techniques :

- IR Spectroscopy : Identify the cyano group (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹).

- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm, thiazole/fluorophenyl), methyl groups (δ 1.2–2.5 ppm), and vinyl proton (δ 6.5–7.0 ppm, Z-configuration).

- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns .

Q. How are initial biological activities (e.g., antioxidant, anti-inflammatory) evaluated?

- Assays :

- Antioxidant : DPPH radical scavenging assay (measure IC₅₀ values at 517 nm).

- Anti-inflammatory : Carrageenan-induced rat paw edema model (dose-dependent inhibition of inflammation over 4–6 hours).

- Use positive controls (e.g., ascorbic acid for antioxidants, indomethacin for inflammation) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the compound’s crystal structure?

- Procedure :

- Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å).

- Solve structure with SHELXS (direct methods) and refine via SHELXL (full-matrix least-squares).

- Address twinning or disorder using TWIN or PART commands. Validate with CIF check and R-factor analysis (<5% discrepancy) .

Q. What strategies improve structure-activity relationships (SAR) for enhanced bioactivity?

- Approaches :

- Substituent Variation : Modify the 4-fluorophenyl group (e.g., electron-withdrawing/-donating groups) or thiophene methyl groups.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity with targets like COX-2 or NF-κB.

- Validate SAR via in vitro/in vivo dose-response assays .

Q. How to resolve contradictions between in vitro and in vivo biological data?

- Troubleshooting :

- Assess bioavailability (e.g., plasma protein binding, metabolic stability via liver microsomes).

- Optimize formulation (e.g., PEGylation for solubility).

- Use orthogonal assays (e.g., ELISA for cytokine levels) to confirm mechanistic hypotheses .

Q. What methods address poor solubility in biological assays?

- Solutions :

- Co-solvents : Use DMSO (≤1% v/v) or Cremophor EL for in vitro studies.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters).

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. How to isolate the (Z)-isomer during synthesis?

- Isolation Techniques :

- Kinetic Control : Favor Z-isomer via rapid condensation under mild conditions.

- Chiral HPLC : Use a Chiralpak® column (hexane:isopropanol, 85:15) for enantiomeric separation.

- Crystallization : Exploit differential solubility in ethanol/water mixtures .

Q. What approaches elucidate the compound’s mechanism of action?

- Strategies :

Q. How to assess compound stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.